molecular formula C10H10BrNO2 B1275056 3-Bromo-5-ethoxy-4-methoxybenzonitrile CAS No. 515831-52-4

3-Bromo-5-ethoxy-4-methoxybenzonitrile

Cat. No. B1275056
M. Wt: 256.1 g/mol
InChI Key: CFCAZYRKZVCXAK-UHFFFAOYSA-N
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Description

3-Bromo-5-ethoxy-4-methoxybenzonitrile is a compound that is not directly discussed in the provided papers. However, the papers do discuss various brominated and methoxy benzonitriles, which can provide insights into the chemical behavior and synthesis of similar compounds. For instance, the synthesis of related brominated benzonitriles is described, which often involves halogenation, nucleophilic substitution, and coupling reactions .

Synthesis Analysis

The synthesis of brominated benzonitriles typically involves multi-step reactions, starting from simpler aromatic compounds. For example, a precursor for PET radioligand was synthesized using a Sonogashira coupling with 3-bromo-5-fluorobenzonitrile . Similarly, the synthesis of 3,5-dibromo-4-hydroxybenzonitrile under various conditions has been studied, indicating the potential for different synthetic pathways . These methods could potentially be adapted for the synthesis of 3-Bromo-5-ethoxy-4-methoxybenzonitrile by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of benzonitriles is characterized by the presence of a cyano group attached to a benzene ring, which can be further substituted with various functional groups such as bromo, ethoxy, and methoxy groups. The presence of these substituents can influence the electronic properties of the molecule and its reactivity . The papers do not directly analyze the molecular structure of 3-Bromo-5-ethoxy-4-methoxybenzonitrile, but studies on similar compounds can provide insights into the electronic effects of substituents on the aromatic ring.

Chemical Reactions Analysis

Benzonitriles undergo various chemical reactions, including nucleophilic substitutions and coupling reactions. The papers describe reactions involving brominated benzonitriles with nucleophiles, leading to the formation of different products depending on the reaction conditions and the nucleophiles used . These reactions are often facilitated by catalysts and specific reaction conditions that can be optimized for the desired transformation.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzonitriles are influenced by their molecular structure. The presence of electron-withdrawing groups such as the cyano group can affect the compound's polarity, solubility, and reactivity. The papers discuss the properties of various benzonitriles, including their reactivity under different conditions and their potential applications, such as in the synthesis of PET radioligands or as intermediates in the synthesis of pharmaceuticals . These properties are essential for understanding the behavior of 3-Bromo-5-ethoxy-4-methoxybenzonitrile in different environments and for its potential applications in chemical synthesis.

Scientific Research Applications

Spectroscopic and Nonlinear Optical Properties

  • "3-Bromo-5-ethoxy-4-methoxybenzonitrile" has been studied for its spectroscopic properties using Density Functional Theory (DFT). These studies involve predicting geometrical parameters and analyzing FT-IR and FT-Raman spectra. Furthermore, this compound exhibits potential in nonlinear optical applications, particularly in frequency doubling and Second Harmonic Generation (SHG) (Kumar & Raman, 2017).

Herbicide Resistance and Biotransformation

  • Research has explored the role of similar compounds in herbicide resistance. For instance, transgenic plants expressing a bacterial detoxification gene for bromoxynil (a related compound) showed resistance to this herbicide. This research opens avenues for developing herbicide-resistant crops using genetic modification (Stalker, Mcbride, & Malyj, 1988).
  • Biotransformation studies of bromoxynil under various environmental conditions have also been conducted. These studies are crucial for understanding the environmental degradation pathways of such compounds (Knight, Berman, & Häggblom, 2003).

Antimicrobial Activity

  • Derivatives of similar compounds have been synthesized and tested for their antimicrobial activities. This research is significant for the development of new antimicrobial agents (Gadaginamath & Patil, 2002).

Pharmaceutical Applications

  • The synthesis and pharmaceutical applications of compounds derived from "3-Bromo-5-ethoxy-4-methoxybenzonitrile" have been explored. For example, the synthesis of Apremilast, which involves a derivative of this compound, is noteworthy in the context of treating certain inflammatory conditions (Shan, Weizheng, & Bai-nian, 2015).

Photophysical and Photochemical Properties

properties

IUPAC Name

3-bromo-5-ethoxy-4-methoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO2/c1-3-14-9-5-7(6-12)4-8(11)10(9)13-2/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFCAZYRKZVCXAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C#N)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00404009
Record name 3-bromo-5-ethoxy-4-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00404009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-ethoxy-4-methoxybenzonitrile

CAS RN

515831-52-4
Record name 3-bromo-5-ethoxy-4-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00404009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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